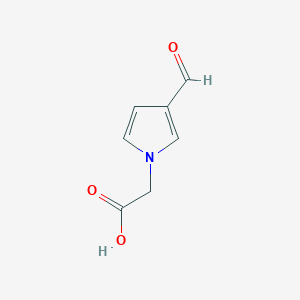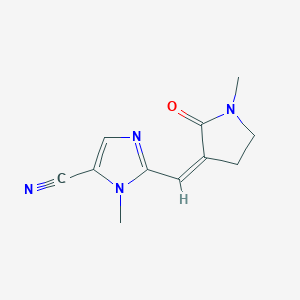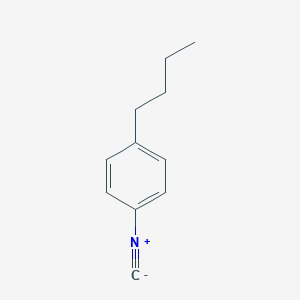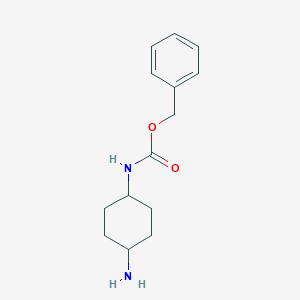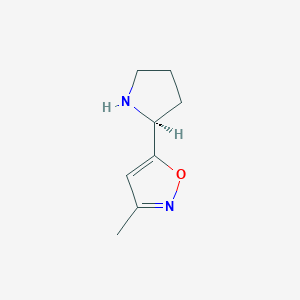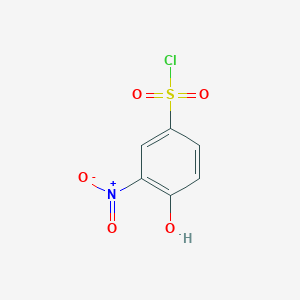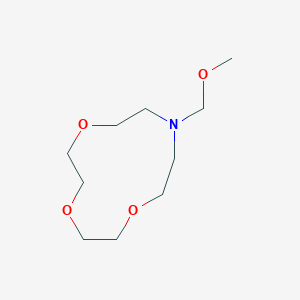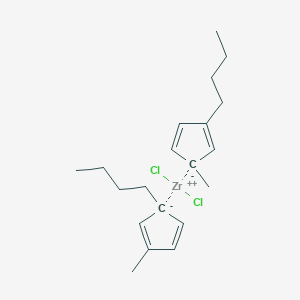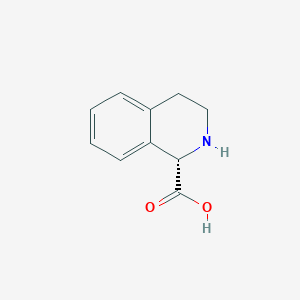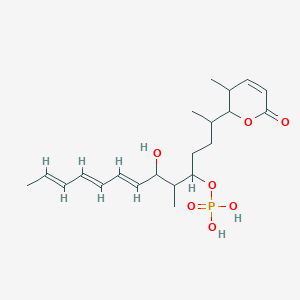
Cytostatina
Descripción general
Descripción
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is a complex organic compound that features multiple functional groups, including hydroxyl, methyl, and phosphate groups
Aplicaciones Científicas De Investigación
Chemistry
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of phosphorylation on cellular processes, as well as the role of hydroxyl and methyl groups in biochemical pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals that target specific molecular pathways, leveraging the compound’s unique functional groups.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase, ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . It has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes .
Mode of Action
Cytostatin interacts with its target, PP2A, by inhibiting its activity . It has a characteristic structure related to fostriecins, such as a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction results in the inhibition of PP2A, leading to changes in the cell’s biochemical pathways .
Biochemical Pathways
The inhibition of PP2A by Cytostatin affects several biochemical pathways. PP2A regulates many cellular processes, and its inhibition can lead to changes in these processes . For example, it has been shown that specific inhibitors of PP2A can augment the tumor-killing activity of natural killer (NK) cells .
Result of Action
The inhibition of PP2A by Cytostatin has several molecular and cellular effects. For instance, it has been shown to augment the tumor-killing activity of NK cells . This suggests that Cytostatin could potentially be used as an anticancer agent .
Análisis Bioquímico
Biochemical Properties
Cytostatin exerts its biochemical effects primarily through the inhibition of PP2A, a key serine/threonine phosphatase that regulates a variety of signaling pathways in eukaryotic cells . The presence and stereochemistry of the C10-methyl and C11-hydroxy groups in cytostatin are crucial for potent PP2A inhibition . The compound’s interaction with PP2A involves a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A, and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .
Cellular Effects
In cellular contexts, cytostatin has been shown to have a strong inhibitory activity against PP2A in vitro . This inhibition of PP2A can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PP2A, cytostatin can potentially disrupt the normal regulatory mechanisms of the cell, leading to alterations in cell function .
Molecular Mechanism
The molecular mechanism of cytostatin involves its interaction with the active site of PP2A . The compound’s 2,3-unsaturated δ-lactone serves as a key electrophile, providing a covalent adduct with Cys269 unique to PP2A . This interaction contributes to the potency of cytostatin and accounts for its selectivity .
Temporal Effects in Laboratory Settings
It is known that cytostatin exhibits potent inhibitory activity against PP2A in vitro
Dosage Effects in Animal Models
While specific dosage effects of cytostatin in animal models are not currently available, it has been shown that cytostatin can augment the tumor-killing activity of NK cells in vivo
Metabolic Pathways
Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with various enzymes and cofactors involved in the regulation of serine/threonine phosphatases .
Subcellular Localization
Given its role as a PP2A inhibitor, it is likely that cytostatin interacts with PP2A at its active site
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyran ring through cyclization reactions.
- Introduction of the hydroxyl and methyl groups via selective functionalization.
- Phosphorylation to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] phosphate
- [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] sulfate
Uniqueness
5,5-DIHYDRO-5-METHYL-6-(1,5-DIMETHYL-6-HYDROXY-4-(PHOSPHORYLOXY)TRIDECA-7,9,11-TRIENYL)-2H-PYRAN-2-ONE (SODIUM SALT) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-SUTYWZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156856-30-3 | |
| Record name | Cytostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-prop-1-enyl]pyrrolidin-2-one](/img/structure/B116263.png)

